molecular formula C9H12ClO2PS3 B148568 Methyl trithion CAS No. 953-17-3

Methyl trithion

Cat. No. B148568
CAS RN: 953-17-3
M. Wt: 314.8 g/mol
InChI Key: OUCCVXVYGFBXSV-UHFFFAOYSA-N
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Description

Synthesis and Configurational Assay of Asymmetric Methyl Groups

The study described in paper focuses on the synthesis of acetic acid with asymmetric methyl groups containing hydrogen, deuterium, and tritium atoms. The synthesis begins with phenylacetylene and involves stereospecific reactions to achieve the desired configuration of the methyl groups. The acetic acid is then enzymatically converted to acetyl-coenzyme A and further reacted to form S-malic acid. The absolute configuration of the methyl groups is determined through an enzymic assay involving fumarase, which differentiates between the R and S configurations based on the retention of tritium. This method provides insights into the mechanism of enzymic reactions involving methylene and methyl groups.

Synthesis of Bioactive Methylthio Compounds

Paper outlines the synthesis of 4-methylthio-1,2-dithiolane and 5-methylthio-1,2,3-trithiane, which are bioactive compounds. The synthesis involves the creation of 2-methylthio-1,3-propanedithiol, which is then treated with iodine or sulphurdichloride to yield the target compounds. This method represents a significant development in the synthesis of these naturally occurring compounds.

Triorganotin(IV) Derivatives and Antimicrobial Activity

The research in paper presents the synthesis and characterization of triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. The compounds are synthesized by reacting the amino acid with organotin(IV) hydroxides or oxides. The structures are determined using various spectroscopic techniques and X-ray crystallography. The antimicrobial activity of these compounds is tested against Gram-positive bacteria, showing potential for medical applications.

Structural Analysis of Methylthio-Triazole and Chalcogen Bonding

In paper , the synthesis and structural analysis of tris(5-methyl-[1,3,5]-dithiazinan-2-yl)stibine and its reactions with chalcogens are reported. The structures are determined by X-ray diffraction and NMR analyses, and the nature of the bonds is analyzed. The study reveals intramolecular chalcogen-bonding interactions and provides insights into the electronic distribution within the molecules.

Generation of Trityl Radicals

Paper discusses the generation of trityl radicals through the nucleophilic quenching of tris(2,3,5,6-tetrathiaaryl)methyl cations. The cations are generated from triarylmethanols in the presence of strong acids and react with nucleophiles to form trityl radicals. The study also reports a large-scale synthesis method for a persistent tris(4-carboxy-2,3,5,6-tetrathiaaryl)methyl radical.

Configurationally Stable Molecular Propellers

The research in paper explores tris(tetrathioaryl)methanols and tris(tetrathioaryl)methanes, which are related to tris(tetrathioaryl)methyl radicals used as spin probes in magnetic resonance applications. Due to their propeller-shaped structure, these molecules exhibit slow interconversion between enantiomeric conformations. The study includes syntheses, resolutions, and analyses of the conformational stability and isomerization mechanisms.

Asymmetric Synthesis Using Lithio Tris(methylthio)methane

Paper presents the use of lithio tris(methylthio)methane as a hydroxy/thio/amino carbonyl anion equivalent in the asymmetric synthesis of α-amino acids. The addition of this reagent to nonracemic sulfinimines leads to α-sulfinamido trithioformates with excellent diastereoselectivity. The study demonstrates the unmasking of these trithioformates to various functionalities without epimerization.

Novel Heterocyclic System Synthesis

Finally, paper describes the synthesis of a novel heterocyclic system, 7-methyl-3-methylthio-7,8-dihydro[1,2,4]triazolo[3,4-f][1,2,4]triazine. The synthesis involves several steps, including methylation, chlorination, and condensation reactions. The absence of amino group vibrations in the IR spectrum and the presence of a methine proton signal in the NMR spectrum are noted.

Scientific Research Applications

Persistence in Soil

  • Persistence in Soil : Methyl Trithion (S-(p-chlorophenylthio)methyl 0,0-diethyl phosphorodithioate) has been studied for its persistence in soil. In California loamy soils, factors like soil sterilization, fumigation, formulation, and dosage were found to influence its degradation rate. It was observed that Methyl Trithion's persistence increased significantly in soil treated with autoclaving or fumigation, due to the partial destruction of soil microorganisms that degrade it (Menn, Patchett, & Batchelder, 1960).

Solid-Phase Microextraction

  • Solid-Phase Microextraction : A method for solid-phase microextraction (SPME) of Methyl Trithion from water was developed. This method involved using poly(dimethylsiloxane) and polyacrylate fibers to absorb the pesticide, with determination carried out by gas chromatography. This technique helps in understanding the environmental impact and distribution of Methyl Trithion in water bodies (Valor, Moltó, Apraiz, & Font, 1997).

Insecticidal Control in Agriculture

  • Control of Cotton Pests : Methyl Trithion was evaluated in field tests for its effectiveness in controlling various cotton pests. Applied in ultra-low-volume from aircraft, it showed efficacy in suppressing populations of cotton aphids and the carmine spider mite, although its effectiveness against the bollworm was limited (Hopkins & Taft, 1967).

Interaction with Serum Albumin

  • Interaction with Serum Albumin : The interaction of Methyl Trithion with human and bovine serum albumin was studied using fluorescence quenching techniques. The results suggested the formation of complexes with albumins, providing insights into its biological interactions and potential toxicological implications (Silva, Cortez, Cunha-Bastos, & Louro, 2004).

Photodegradation in Drinking Water

  • Photodegradation in Drinking Water : A study on the photodegradation of Methyl Trithion in drinking water using N-doped TiO2 under solar radiation was conducted. This research is significant for understanding the removal of Methyl Trithion from water sources, enhancing water safety and quality (Senthilnathan & Philip, 2011).

properties

IUPAC Name

(4-chlorophenyl)sulfanylmethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO2PS3/c1-11-13(14,12-2)16-7-15-9-5-3-8(10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCCVXVYGFBXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SCSC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO2PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3040275
Record name Methyl trithion
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Molecular Weight

314.8 g/mol
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Physical Description

Light yellow to amber liquid or solid; [HSDB] Light yellow to amber liquid with a stench; [MSDSonline]
Record name Methyl trithion
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Solubility

SOL IN MOST ORG SOLVENTS, SOLUBILITY AT ROOM TEMPERATURE IS APPROXIMATELY 1 MG/L WATER, In water, 1.60 mg/l @ 20 °C
Record name METHYL TRITHION
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Vapor Pressure

0.0000267 [mmHg]
Record name Methyl trithion
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Product Name

Methyl trithion

Color/Form

LIGHT YELLOW TO AMBER LIQ, Liquid or powder

CAS RN

953-17-3
Record name Methyl trithion
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Record name Methyl trithion
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Record name METHYL TRITHION
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Record name Methyl trithion
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
RL Younger, RD Radeleff… - Journal of Economic …, 1963 - academic.oup.com
… Dairy ealves were poisoned with a Methyl Trithion drench at 25 mg./kg. with marked … of Methyl Trithion may be sprayed safely with moderate cholinesterase depression. Methyl Trithion …
Number of citations: 3 academic.oup.com
MW Williams - Toxicology and Applied Pharmacology, 1961 - Elsevier
… in Rat After oral intubation of rats with Methyl Trithion, signs of intoxication were apparent at all four levels, being typically cholinergic in character. The rate of onset of toxic symptoms …
Number of citations: 2 www.sciencedirect.com
I Valor, JC Molto, D Apraiz, G Font - Journal of Chromatography A, 1997 - Elsevier
… Recoveries for diazinon, fenthion and methyl-trithion were better from seawater than from Milli-Q water. Recoveries for fenthion and ethion increased with the presence of SDS and …
Number of citations: 126 www.sciencedirect.com
AR Hopkins, HM Taft - Journal of Economic Entomology, 1967 - academic.oup.com
… Methyl Trithion applied at 6 or 12 fluid oz per acre in 50- or 75-foot swaths … In small·cage field tests, although malathion and Methyl Trithion were … and Methyl Trithion (total phosphates …
Number of citations: 14 academic.oup.com
MS Mulla, LW Isaak - Journal of economic entomology, 1961 - academic.oup.com
… Malathion, DDT and Methyl Trithion ® [O, O-dimethyl S(p-clorophenyl) thiomethyl … lower dosages DDT and parathion are somewhat safer than malathion and Methyl Trithion. …
Number of citations: 37 academic.oup.com
S Dagan - Journal of Chromatography A, 2000 - Elsevier
… (diazinon, ethion and methyl trithion). CI-MS–MS on the quasi-molecular ion proved to be less sensitive than EI-MS–MS on the molecular ion of diazinon and methyl trithion. With ethion, …
Number of citations: 90 www.sciencedirect.com
C Johansen - Journal of Economic Entomology, 1960 - academic.oup.com
Twenty chemical treatments were tested for clover aphid (Anuraphis bakeri (Cowen)) control in red clover raised for seed in eastern Washington. Considering aphid control, safety to …
Number of citations: 12 academic.oup.com
YH Jeon, JI Hwang, JW Ahn, HY Kim… - Korean Journal of …, 2012 - koreascience.kr
… 실험에 사용된 14종의 농약인 aspon, chlorthion, chlorthiophos, crotoxyphos, demeton-O, demeton-S, demeton-S-methyl, dioxathion, heptenophos, iodofenphos, leptophos, methyltrithion…
Number of citations: 7 koreascience.kr
SD Hensley, WJ McCormick, WH Long… - Journal of Economic …, 1961 - academic.oup.com
… gave significantly better control than that obtained with Methyl Trithion® (O,O-dimethyl … treatment with insecticides ranged from 274 pounds of sugar pel' acrc in Methyl Trithion-treated …
Number of citations: 11 academic.oup.com
AR Hopkins, HM Taft - Journal of Economic Entomology, 1964 - academic.oup.com
… Methyl TrithionDDT gave significantly better boll weevil control than carbaryl. It is possible that the low control obtained with carbaryl was due to the poor suspension of the wettable …
Number of citations: 6 academic.oup.com

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